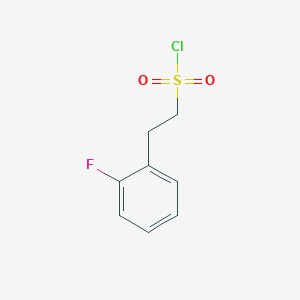

2-(2-fluorophenyl)ethanesulfonyl Chloride

Description

Contextualization within Organosulfur Chemistry and Fluorine Chemistry Research

2-(2-fluorophenyl)ethanesulfonyl chloride is a molecule of interest in both organosulfur and fluorine chemistry. Organosulfur compounds are ubiquitous in medicinal chemistry and materials science, with the sulfonyl chloride group being a particularly versatile functional group for introducing sulfonyl moieties into molecules. nih.gov This group readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. nih.gov These resulting functionalities are present in a vast array of pharmaceuticals, agrochemicals, and dyes. ontosight.ai

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. nih.gov The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug. Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. nih.gov The presence of the ortho-fluorine atom in this compound is therefore of particular interest, as it is expected to modulate the reactivity of the sulfonyl chloride group and impart unique properties to its derivatives.

Historical Development of Arylethanesulfonyl Chlorides as Synthetic Intermediates

The use of sulfonyl chlorides as synthetic intermediates has a long and rich history in organic chemistry, dating back to the 19th century. The development of methods for the synthesis of arenesulfonyl chlorides, such as the reaction of arenes with chlorosulfonic acid, paved the way for the widespread use of this class of compounds. orgsyn.org Initially, research focused on simple arenesulfonyl chlorides, such as benzenesulfonyl chloride and p-toluenesulfonyl chloride, which became indispensable reagents for the protection of amines and the formation of sulfonamides.

The development of arylethanesulfonyl chlorides is a more recent extension of this field. These compounds offer an additional point of diversity through the ethyl linker, allowing for the introduction of the arylsulfonyl moiety into more complex molecular architectures. The synthesis of these compounds has been facilitated by the development of more sophisticated synthetic methods, such as the oxidative chlorination of the corresponding thiols or the reaction of Grignard reagents with sulfuryl chloride. While a detailed historical timeline for the specific sub-class of arylethanesulfonyl chlorides is not extensively documented in dedicated reviews, their emergence is intrinsically linked to the broader advancements in sulfonyl chloride chemistry and the increasing demand for more complex and functionally diverse building blocks in organic synthesis.

Significance of Fluorine Substitution in Arylethanesulfonyl Chlorides for Reactivity and Applications

The substitution of a fluorine atom onto the aromatic ring of an arylethanesulfonyl chloride has a significant impact on its reactivity and potential applications. The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the electrophilicity of the sulfonyl chloride group. In the case of this compound, the fluorine atom is in the ortho position, which can lead to both electronic and steric effects.

The electron-withdrawing nature of the fluorine atom is expected to increase the reactivity of the sulfonyl chloride towards nucleophiles. However, the ortho-positioning of the fluorine may also introduce steric hindrance, which could potentially slow down the reaction rate. Studies on ortho-alkyl substituted arenesulfonyl chlorides have shown a counterintuitive acceleration of nucleophilic substitution, which has been attributed to a rigid, sterically congested ground state structure that is closer in energy to the transition state. mdpi.comresearchgate.net While a direct comparison to an ortho-fluoro substituent is not available, it is plausible that similar effects could be at play.

The presence of the fluorine atom also has significant implications for the applications of the resulting sulfonamides and sulfonate esters. In medicinal chemistry, the introduction of a fluorine atom can block metabolic pathways, leading to increased drug half-life. nih.gov It can also lead to stronger binding interactions with target proteins through the formation of hydrogen bonds or other non-covalent interactions.

Overview of Key Research Directions for this compound

The unique properties of this compound make it a valuable tool for a variety of research directions. Key areas of investigation include:

Synthesis of Novel Bioactive Compounds: A primary research direction is the use of this compound as a building block for the synthesis of novel sulfonamides and sulfonate esters with potential biological activity. The combination of the sulfonyl group and the ortho-fluorinated phenyl ring is a promising scaffold for the development of new therapeutic agents.

Development of New Synthetic Methodologies: The reactivity of this compound can be exploited in the development of new synthetic methodologies. For example, it could be used as a substrate in transition metal-catalyzed cross-coupling reactions to form more complex organosulfur compounds.

Materials Science Applications: The incorporation of fluorinated arylsulfonyl groups into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic properties. Research in this area could explore the use of this compound in the synthesis of novel functional materials.

Comparative Reactivity Studies: A systematic investigation of the reactivity of this compound in comparison to its meta- and para-isomers, as well as its non-fluorinated and other halogenated analogues, would provide valuable insights into the electronic and steric effects of the ortho-fluoro substituent.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

| This compound | C₈H₈ClFO₂S | 222.66 | 295.4 ± 25.0 | 1.42 ± 0.1 |

| 2-(3-fluorophenyl)ethanesulfonyl chloride | C₈H₈ClFO₂S | 222.66 | 295.4 ± 25.0 | 1.42 ± 0.1 |

| 2-(4-fluorophenyl)ethanesulfonyl chloride | C₈H₈ClFO₂S | 222.66 | 295.4 ± 25.0 | 1.42 ± 0.1 |

| 2-Phenylethanesulfonyl chloride | C₈H₉ClO₂S | 204.67 | 283.9 ± 15.0 | 1.33 ± 0.1 |

Table 2: Spectroscopic Data for Sulfonyl Chlorides

| Compound | IR Stretching Frequencies (cm⁻¹) (SO₂) | ¹H NMR Chemical Shift (ppm) (CH₂SO₂) |

| Butane-1-sulfonyl chloride acdlabs.com | 1370-1410, 1166-1204 | ~3.68 |

| Ethanesulfonyl chloride chemicalbook.com | Not Specified | ~3.66-3.82 |

| 2-Chloroethanesulfonyl chloride chemicalbook.com | Not Specified | ~4.0-4.1 |

| Methanesulfonyl chloride spectrabase.com | Not Specified | ~3.4 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGTZBGUSUFCHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728919-67-3 | |

| Record name | 2-(2-fluorophenyl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Fluorophenyl Ethanesulfonyl Chloride and Its Analogues

Direct Synthesis Strategies for Sulfonyl Chlorides

Direct synthetic routes to sulfonyl chlorides are often favored for their efficiency. These strategies typically involve the oxidation of more reduced sulfur-containing functional groups in the presence of a chloride source.

Oxidative Chlorination of Thiol Precursors

The oxidative chlorination of thiols (mercaptans) and their derivatives, such as disulfides and thioacetates, is a primary and widely practiced method for preparing sulfonyl chlorides. This transformation involves the oxidation of the sulfur atom and its simultaneous chlorination.

Historically, the use of aqueous chlorine (Cl₂) has been a typical method for the oxidative chlorination of various sulfur compounds, including thiols, sulfides, and thiocarbamates. However, the hazardous nature of handling gaseous chlorine has prompted the development of alternative reagents.

A highly effective and reactive reagent system for the direct conversion of thiols to sulfonyl chlorides is the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). This method is notable for its mild reaction conditions (room temperature), high yields (up to 97%), and extremely short reaction times, often completing in just one minute. The process is applicable to a wide range of aromatic, heterocyclic, and aliphatic thiols and demonstrates significant chemoselectivity. Another powerful reagent is sulfuryl chloride (SO₂Cl₂), which can be used for the chlorosulfonation of arenes, although it is known to be extremely hazardous and highly reactive.

A newer approach involves a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) (TMS-Cl), which provides a mild and efficient system for the direct oxidative chlorination of both thiols and disulfides to their corresponding sulfonyl chlorides in excellent yields. This method is highly selective and clean, often yielding products of high purity without extensive purification.

| Reagent System | Substrates | Conditions | Advantages |

| H₂O₂ / SOCl₂ | Thiols | Room Temperature, 1 min | High yields, very fast, mild conditions |

| Nitrate Salt / TMS-Cl | Thiols, Disulfides | 50°C, 1-3 hours | Mild, high-yielding, clean reaction |

| Aqueous Chlorine | Thiols, Sulfides | Varies | Traditional method |

| SO₂Cl₂ | Arenes | Varies | Highly reactive, hazardous |

This table summarizes various halogenation-oxidation protocols for synthesizing sulfonyl chlorides.

To circumvent the hazards associated with reagents like chlorine gas, milder and safer oxidizing agents have been developed. Sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) crystals have been shown to effectively convert thiols and disulfides into sulfonyl chlorides when reacted in acetic acid. This method is considered more environmentally benign and economical.

N-Chlorosuccinimide (NCS) has also emerged as a valuable reagent. A combination of NCS and dilute hydrochloric acid allows for the smooth oxidation of various thiol derivatives, including thioacetates and thiocarbamates, into their corresponding sulfonyl chlorides in good yields. This protocol is praised for being a practical, safe, and efficient alternative to traditional methods, offering a controlled reaction environment. In some cases, other chlorinating agents like trichloroisocyanuric acid (TCCA) can be used similarly to NCS for these transformations.

| Oxidizing Agent | Co-reagent/Solvent | Key Features |

| Sodium Hypochlorite (NaOCl·5H₂O) | Acetic Acid | Environmentally benign, economical |

| N-Chlorosuccinimide (NCS) | Dilute Hydrochloric Acid | Safe, efficient, controlled reaction |

| Trichloroisocyanuric acid (TCCA) | Varies | Mild and efficient alternative to NCS |

This table highlights milder oxidative chlorination agents for sulfonyl chloride synthesis.

Sandmeyer-Type Reactions from (Fluoro)Arylamines

The Sandmeyer reaction, a staple in aromatic chemistry, provides a pathway to synthesize aryl sulfonyl chlorides from aryl diazonium salts. This method is particularly useful for introducing the sulfonyl chloride group onto an aromatic ring, including fluorinated analogues. The traditional process involves the diazotization of an aromatic amine (aniline derivative) to form a diazonium salt, which then reacts with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Modern variations have improved the safety and scalability of this reaction. For instance, the use of stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) allows the reaction to proceed without handling gaseous sulfur dioxide and without the need to pre-form and isolate the often-unstable diazonium salts. This updated protocol works on a broad range of anilines using HCl and a copper catalyst, allowing for the direct isolation of the sulfonyl chloride or its immediate conversion into a sulfonamide.

Synthesis from Sulfonic Acids and Sulfinic Acids

Sulfonyl chlorides can be readily prepared from their corresponding sulfonic acids. This dehydration-chlorination reaction is typically accomplished using various chlorinating agents. Common reagents for this transformation include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).

More recently, novel reagents have been introduced to facilitate this conversion under milder conditions. 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, can be used to prepare sulfonyl chlorides from sulfonic acids under neutral conditions. Another efficient chlorinating agent is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which offers mild, solvent-free conditions, short reaction times, and high efficiency.

While less common, sulfinic acids can also serve as precursors. The reaction of a sulfinic acid with a chlorinating agent can yield the corresponding sulfonyl chloride. For example, α-phenylethane sulfinic acid can be synthesized and then oxidized to the sulfonic acid, which is subsequently converted to the sulfonyl chloride.

Precursor Synthesis and Derivatization for 2-(2-fluorophenyl)ethanesulfonyl Chloride

The synthesis of the specific target molecule, this compound, relies on the availability of suitable precursors, primarily 2-(2-fluorophenyl)ethanethiol or 2-(2-fluorophenyl)ethanesulfonic acid. The general synthetic strategies outlined above can then be applied to these precursors.

The synthesis of a phenylethanethiol, such as 2-phenylethanethiol (B1584568), can be accomplished through various established organic chemistry methods. Structures of 2-phenylethanethiol have been studied, confirming its utility as a precursor. Once the thiol is obtained, it can be directly converted to the corresponding sulfonyl chloride via oxidative chlorination using methods described in section 2.1.1. For example, reacting 2-(2-fluorophenyl)ethanethiol with a system like H₂O₂/SOCl₂ or NCS/HCl would be a direct route to the target compound.

Alternatively, the synthesis can proceed through the corresponding sulfonic acid. The preparation of phenylethanesulfonic acids has been documented. One approach involves reacting styrene (B11656) with an HCl solution and thiourea (B124793), followed by oxidation with hydrogen peroxide to yield the sulfonic acid. Another method starts with a Grignard reagent prepared from α-halogenated phenylethane, which is then reacted with sulfur dioxide to form a sulfinic acid. Subsequent oxidation of the sulfinic acid with hydrogen peroxide yields the desired α-phenylethanesulfonic acid. Once 2-(2-fluorophenyl)ethanesulfonic acid is synthesized, it can be converted to this compound using chlorinating agents like TAPC or thionyl chloride as detailed in section 2.1.3.

Synthesis of 2-(2-fluorophenyl)ethanethiol Derivatives

The synthesis of the target sulfonyl chloride logically proceeds from its corresponding thiol, 2-(2-fluorophenyl)ethanethiol. A common and effective method for preparing such arylethanethiols involves the reaction of an appropriate phenylethyl halide with a sulfur nucleophile. One of the most established methods utilizes thiourea to form an isothiouronium salt, which is subsequently hydrolyzed to yield the desired thiol. prepchem.com

This two-step process begins with the nucleophilic substitution of a halide, such as bromide, by thiourea. The reaction of 2-(2-fluorophenyl)ethyl bromide with thiourea in an alcoholic solvent like ethanol, typically under reflux, yields the S-[2-(2-fluorophenyl)ethyl]isothiouronium bromide salt. prepchem.com This intermediate salt is stable and can often be isolated by crystallization upon cooling. prepchem.com

The subsequent step involves the alkaline hydrolysis of the isothiouronium salt. Treatment with a strong base, such as sodium hydroxide, in an aqueous solution under reflux conditions, cleaves the C-S bond of the intermediate, liberating the thiol. prepchem.com Acidification of the reaction mixture then allows for the isolation of the 2-(2-fluorophenyl)ethanethiol. This method is advantageous due to the use of stable, solid, and less odorous reagents like thiourea, which acts as a convenient synthetic equivalent of hydrogen sulfide. nih.govorganic-chemistry.orgresearchgate.net

Table 1: Representative Synthesis of a 2-Arylethanethiol via Isothiouronium Salt Hydrolysis

| Step | Reactants | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 2-Phenylethyl bromide, Thiourea | 95% Ethanol, Reflux (6 hours) | S-(2-Phenylethyl)isothiouronium bromide | Crystalline solid |

| 2 | S-(2-Phenylethyl)isothiouronium bromide | 5 N Sodium Hydroxide, Reflux (2 hours), then 2 N HCl | 2-Phenylethanethiol | ~70% |

Data adapted from a procedure for the non-fluorinated analogue. prepchem.com

Functionalization of Arylethanes

With the 2-(2-fluorophenyl)ethanethiol intermediate in hand, the key functionalization step is its conversion to the target sulfonyl chloride. This transformation is an oxidative chlorination reaction. A variety of reagent systems have been developed for the efficient and high-yielding conversion of thiols to sulfonyl chlorides under mild conditions. organic-chemistry.org

Common methods involve the use of strong oxidizing agents in the presence of a chloride source. For instance, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a highly reactive system for this direct conversion. acs.org Other effective systems include using hydrogen peroxide in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl₄), which can produce sulfonyl chlorides in excellent yields with very short reaction times. organic-chemistry.org N-Chlorosuccinimide (NCS) in the presence of a chloride source and water also provides a smooth route to sulfonyl chlorides. organic-chemistry.orgresearchgate.net

These methods generally proceed via the oxidation of the thiol to various sulfur intermediates which are then chlorinated to form the final sulfonyl chloride product. The choice of reagent can be guided by factors such as substrate tolerance, reaction conditions, and green chemistry considerations.

Table 2: Comparison of Reagent Systems for Oxidative Chlorination of Thiols

| Reagent System | Solvent | Temperature | Typical Reaction Time | Advantages |

|---|---|---|---|---|

| H₂O₂ / SOCl₂ | Acetonitrile | Room Temp. | < 5 min | Highly reactive, fast, high yields. acs.org |

| H₂O₂ / ZrCl₄ | Acetonitrile | Room Temp. | ~ 1 min | Excellent yields, very fast, mild conditions. organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | Acetonitrile/Water | Room Temp. | 1-2 hours | Mild conditions, good yields. researchgate.net |

Green Chemistry and Sustainable Approaches in Sulfonyl Chloride Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of sulfonyl chlorides has benefited significantly from the application of green chemistry principles, focusing on catalytic methods, the use of safer solvents, and strategies that enhance atom economy and reduce waste. rsc.orgsci-hub.se

Catalytic and Photocatalytic Methods

Catalytic approaches offer a sustainable alternative to traditional stoichiometric reagents. For instance, transition-metal-free heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), have been employed to produce sulfonyl chlorides from arenediazonium salts under mild conditions using visible light. acs.org This method avoids the use of copper salts common in classical Sandmeyer-type reactions and operates at room temperature, reducing energy consumption. acs.org

Photoredox catalysis has also been utilized to generate thiyl radicals from thiols, which can then be engaged in further reactions. beilstein-journals.org While direct photocatalytic oxidative chlorination of thiols is an emerging area, these related photocatalytic methods showcase the potential to activate sulfur compounds using light, a traceless reagent, thereby offering a green pathway for C-S bond formation and functionalization. acs.orgbeilstein-journals.org

Aqueous and Solvent-Minimizing Protocols

The use of water as a solvent is a cornerstone of green chemistry. Several protocols for sulfonyl chloride synthesis have been developed in aqueous media. rsc.orgsci-hub.se For example, the oxyhalogenation of thiols and disulfides using Oxone and potassium chloride (KCl) proceeds efficiently in water at room temperature, often yielding the product in high purity and yield. rsc.org Such aqueous protocols eliminate the need for volatile and often toxic organic solvents.

In some cases, the sulfonyl chloride product has low solubility in the aqueous reaction medium, causing it to precipitate directly. This simplifies the isolation procedure to a simple filtration, avoiding the need for solvent-intensive extraction processes and minimizing waste. sci-hub.se Solvent-free, or neat, reaction conditions represent another green alternative, where reactions are carried out by mixing the neat reagents, completely obviating the need for a solvent and simplifying purification. sci-hub.se

Atom Economy and Waste Reduction Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Strategies that improve atom economy are central to sustainable synthesis. The use of hydrogen peroxide as an oxidant in the conversion of thiols to sulfonyl chlorides is a prime example, as its only byproduct is water. organic-chemistry.org This contrasts sharply with methods that use reagents like thionyl chloride or phosphorus-based chlorinating agents, which generate significant amounts of acidic or solid waste.

Purification and Characterization Techniques for Synthetic Intermediates

The reliable synthesis of this compound requires robust methods for the purification and characterization of both the final product and its key intermediate, 2-(2-fluorophenyl)ethanethiol.

Purification of the thiol intermediate is typically achieved by vacuum distillation to separate it from non-volatile impurities. prepchem.com For the final sulfonyl chloride product, which is often a thermally sensitive compound, non-distillative methods are preferred. A standard workup procedure involves quenching the reaction mixture and extracting the product into an organic solvent. The organic layer is then washed with a dilute aqueous base, such as sodium bicarbonate, to remove acidic impurities like hydrochloric acid or any co-produced sulfonic acid. This is followed by a water wash and drying over an anhydrous agent like magnesium sulfate (B86663) before the solvent is removed under reduced pressure. If the product is a solid, recrystallization can be an effective purification technique.

Characterization of these compounds relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. For this compound, the ¹H NMR spectrum would be expected to show characteristic triplet signals for the two adjacent methylene (B1212753) (-CH₂-) groups, with the methylene group attached to the sulfonyl group appearing further downfield due to strong electron withdrawal. The aromatic protons would appear as a complex multiplet, and ¹⁹F NMR would confirm the presence and position of the fluorine atom.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of a sulfonyl chloride often shows the molecular ion peak and a characteristic isotopic pattern (M+2) due to the presence of the ³⁷Cl isotope. nist.gov Fragmentation patterns can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Sulfonyl chlorides exhibit strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.

By employing these standard purification and characterization techniques, the identity and purity of the synthetic intermediates and the final this compound product can be unequivocally established.

Reactivity Profiles and Mechanistic Pathways of 2 2 Fluorophenyl Ethanesulfonyl Chloride

Elimination Reactions Mediated by or Involving the Sulfonyl Chloride

In addition to substitution at the sulfur atom, 2-(2-fluorophenyl)ethanesulfonyl chloride possesses acidic protons on the carbon atom adjacent to the sulfonyl group (the α-carbon). This structural feature allows for base-mediated elimination reactions.

When treated with a strong, non-nucleophilic base like triethylamine, 2-alkylethanesulfonyl chlorides undergo a 1,2-elimination reaction (E2 mechanism) to form a highly reactive intermediate known as a sulfene (B1252967) (R-CH=SO₂). khanacademy.orgresearchgate.net In this process, the base abstracts a proton from the α-carbon, and the chloride ion is simultaneously eliminated from the sulfur atom. researchgate.net

Due to their high reactivity, sulfenes are typically generated in situ and trapped with a suitable electrophile or nucleophile present in the reaction mixture. For instance, in the presence of an alcohol and a base, the sulfene pathway can compete with or dominate the direct substitution pathway for forming a sulfonate ester. researchgate.net The sulfene can also participate in cycloaddition reactions, for example, reacting with azatrienes in a [4+2] cycloaddition to form thiazine-dioxide derivatives. scirp.org The formation of ethenesulfonyl chloride from 2-chloroethanesulfonyl chloride via HCl elimination is a well-documented example of this reactivity pattern. researchgate.net

Radical Addition-Elimination Processes

While specific studies detailing the radical addition-elimination reactions of this compound are not extensively documented in the provided search results, the general principles of such processes involving sulfonyl chlorides can be applied. Radical addition-elimination reactions typically involve the initial addition of a radical species to a multiple bond, followed by the elimination of a radical leaving group. In the context of sulfonyl chlorides, a sulfonyl radical can be generated and subsequently participate in these reactions.

The process often begins with the homolytic cleavage of the S-Cl bond, which can be initiated by light, heat, or a radical initiator, to generate a 2-(2-fluorophenyl)ethanesulfonyl radical. This radical can then add to a carbon-carbon double or triple bond. The subsequent elimination step would depend on the structure of the resulting radical adduct.

A related process is the fragmentation of β-sulfonyl radicals, which leads to the formation of a sulfonyl radical and a multiple bond. This type of β-elimination is a synthetically useful reaction. For instance, the elimination of a sulfonyl group from an α-sulfonamidoyl radical is a key step in the formation of imines from N-alkenylsulfonamides. nih.gov

It is important to distinguish these radical processes from nucleophilic addition-elimination reactions, which occur with acyl chlorides at a carbonyl group. chemguide.co.uklibretexts.org In those cases, a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates a chloride ion to regenerate the carbon-oxygen double bond. libretexts.orgchemistrysteps.com

Reactions Involving the Fluoroaryl Moiety

The fluorine atom on the phenyl ring of this compound significantly influences the reactivity and selectivity of the aryl moiety. Fluorine is the most electronegative element, and its presence on an aromatic ring has strong electronic effects. stackexchange.com

Primarily, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond. stackexchange.comresearchgate.net This effect reduces the electron density of the aromatic ring, particularly at the ipso-carbon to which the fluorine is attached, making the ring less susceptible to electrophilic attack. researchgate.net However, fluorine also possesses a moderate electron-donating resonance effect (+M effect) due to its lone pairs of electrons, which can delocalize into the aromatic π-system. researchgate.net

In nucleophilic aromatic substitution (SNAr) reactions, the strong inductive effect of fluorine dominates, making the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. wyzant.com This increased partial positive charge on the carbon facilitates the initial attack by a nucleophile, which is often the rate-determining step. wyzant.com Consequently, aryl fluorides can be more reactive than other aryl halides in SNAr reactions. stackexchange.comwyzant.com The electron-withdrawing nature of fluorine also helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. stackexchange.com

The substitution of fluorine can also have a notable impact on the binding affinity of a molecule to a biological target through non-covalent interactions. nih.gov

Derivatives of this compound, where the aryl C-F bond is replaced with other halogens (Cl, Br, I), would be amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Common cross-coupling reactions include:

Mizoroki-Heck Reaction: This reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This method is valuable for the synthesis of substituted alkenes.

Suzuki Coupling: This involves the reaction of an aryl halide with an organoboron compound, catalyzed by a palladium complex.

Stille Coupling: This reaction couples an organotin compound with an organic halide, catalyzed by palladium.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.

The reactivity of the aryl halide in these cross-coupling reactions generally follows the order I > Br > Cl >> F. The C-F bond is typically the strongest and least reactive in oxidative addition to the palladium catalyst, which is a key step in the catalytic cycle. However, specialized catalytic systems have been developed to enable the cross-coupling of aryl fluorides.

For instance, palladium-catalyzed C-N bond formation between N-trimethylsilylamines and aryl bromides or chlorides can be achieved in the presence of a fluoride (B91410) activator. researchgate.net Additionally, dialkylzinc-mediated cross-coupling reactions of perfluoroalkyl and perfluoroaryl halides with aryl halides have been reported using a copper catalyst. nih.gov The development of catalysts for the coupling of fluoroalkylamines with aryl bromides and chlorides has also been a subject of research. nih.gov

Table 1: Overview of Common Cross-Coupling Reactions for Aryl Halide Derivatives

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

| Mizoroki-Heck | Aryl/Vinyl Halide + Alkene | Palladium catalyst, Base |

| Suzuki | Aryl Halide + Organoboron | Palladium catalyst, Base |

| Stille | Aryl Halide + Organotin | Palladium catalyst |

| Sonogashira | Aryl Halide + Terminal Alkyne | Palladium and Copper catalysts, Base |

Reductive Transformations and Radical Chemistry

Sulfonyl radicals can be generated from sulfonyl chlorides, including this compound, through various methods. A common approach is the use of photoredox catalysis. cam.ac.ukresearchgate.netnih.gov In this process, a photocatalyst, upon excitation with visible light, can induce the reduction of the sulfonyl chloride, leading to the cleavage of the S-Cl bond and the formation of a sulfonyl radical. rsc.org

These generated sulfonyl radicals are versatile intermediates that can participate in a range of chemical transformations. For example, they can be trapped by electron-deficient olefins to form new carbon-sulfur bonds, leading to the synthesis of dialkyl sulfones. cam.ac.ukresearchgate.net

The sulfonyl group is a robust electron-withdrawing group that can be removed under reductive conditions, a process known as desulfonylation. wikipedia.orgstrath.ac.uk This transformation is synthetically valuable as it allows the sulfonyl group to be used as a temporary activating group or a protecting group, which is later cleaved to yield the desired product. strath.ac.ukresearchgate.net

Reductive desulfonylation typically involves the cleavage of a carbon-sulfur bond and its replacement with a carbon-hydrogen bond. wikipedia.org A variety of reducing agents can be employed for this purpose, including active metals like sodium amalgam and samarium(II) iodide, as well as tin hydrides. wikipedia.org

The mechanism of reductive desulfonylation can proceed through different pathways depending on the substrate and the reducing agent. For instance, with metal-based reductants, the reaction may involve single-electron transfer (SET) to the sulfone, forming a radical anion which then fragments.

In some cases, particularly with β-functionalized sulfones, reductive conditions can lead to the elimination of the sulfonyl group to form an alkene. This is the key step in the Julia olefination reaction. wikipedia.org

Table 2: Common Reagents for Reductive Desulfonylation

| Reagent Class | Specific Examples |

| Active Metals | Sodium Amalgam, Samarium(II) Iodide |

| Metal Hydrides | Tributyltin Hydride |

| Transition Metal Systems | PdCl₂(dppp)/LiHBEt₃ |

Strategic Applications of 2 2 Fluorophenyl Ethanesulfonyl Chloride in Complex Molecule Synthesis

2-(2-fluorophenyl)ethanesulfonyl Chloride as a Versatile Synthetic Building Block

The high reactivity of the sulfonyl chloride group makes this compound an excellent electrophile for reactions with various nucleophiles. This reactivity is the basis for its utility as a versatile building block in constructing complex organic molecules, enabling the synthesis of sulfonamides, sulfonate esters, and sulfones, each with distinct properties and applications.

Synthesis of Sulfonamide-Containing Scaffolds

The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and widely used method for forming a sulfonamide linkage (-SO₂NR₂). When this compound reacts with an amine, it forms an N-substituted 2-(2-fluorophenyl)ethanesulfonamide. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. youtube.com

The sulfonamide group is a key structural motif in a vast number of biologically active compounds and is considered a vital bioisostere of the amide bond. princeton.edu The synthesis of sulfonamides using sulfonyl chlorides is a fundamental transformation that can be applied to a wide range of amines, including primary, secondary, and even less nucleophilic aromatic amines. princeton.eduorganic-chemistry.org The resulting sulfonamides are generally stable compounds, and the 2-(2-fluorophenyl)ethyl group introduced can influence the molecule's lipophilicity, conformation, and metabolic stability.

Table 1: Representative Conditions for Sulfonamide Synthesis

| Amine Substrate | Base | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Primary Alkylamine (e.g., Benzylamine) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 0 °C to room temperature | N-Benzyl-2-(2-fluorophenyl)ethanesulfonamide |

| Secondary Alkylamine (e.g., Piperidine) | Pyridine | Acetonitrile (CH₃CN) | Room temperature, reflux | 1-{[2-(2-Fluorophenyl)ethyl]sulfonyl}piperidine |

| Aniline Derivative (e.g., p-Toluidine) | Pyridine or DMAP (cat.) | Tetrahydrofuran (THF) | Room temperature | N-(p-Tolyl)-2-(2-fluorophenyl)ethanesulfonamide |

Preparation of Sulfonate Esters as Activated Intermediates

In a reaction analogous to sulfonamide formation, this compound can react with alcohols or phenols to yield sulfonate esters (-SO₂OR). youtube.com This transformation, often conducted in the presence of a base like pyridine, converts a poorly leaving hydroxyl group (-OH) into an excellent sulfonate leaving group. youtube.com This "activation" of the alcohol is a critical step in many synthetic sequences, facilitating subsequent nucleophilic substitution or elimination reactions.

The resulting 2-(2-fluorophenyl)ethanesulfonate esters are valuable intermediates. Their reactivity towards nucleophiles allows for the facile introduction of a wide range of functional groups, making them key precursors in multi-step syntheses. The stability and reactivity of the sulfonate ester can be fine-tuned by the electronic nature of the sulfonyl group; however, the primary utility lies in its ability to act as a leaving group. nih.gov

Table 2: General Protocol for Sulfonate Ester Formation

| Alcohol Substrate | Base | Solvent | Key Feature | Product Example |

|---|---|---|---|---|

| Primary Alcohol (e.g., 1-Butanol) | Pyridine | Dichloromethane (CH₂Cl₂) | Activates alcohol for Sₙ2 reactions | Butyl 2-(2-fluorophenyl)ethanesulfonate |

| Secondary Alcohol (e.g., Cyclohexanol) | Triethylamine | Tetrahydrofuran (THF) | Enables subsequent elimination or substitution | Cyclohexyl 2-(2-fluorophenyl)ethanesulfonate |

| Phenol | Potassium Carbonate | Acetone | Forms stable aryl sulfonate esters | Phenyl 2-(2-fluorophenyl)ethanesulfonate |

Role in the Formation of Sulfones and Sulfonyl-Functionalized Compounds

Sulfones (-SO₂R) are another important class of sulfur-containing compounds found in numerous pharmaceuticals and materials. While direct conversion from a sulfonyl chloride is less common than forming sulfonamides or sulfonate esters, several methods exist. One established route is the Friedel-Crafts sulfonylation, where a sulfonyl chloride reacts with an electron-rich aromatic compound in the presence of a Lewis acid catalyst to form a diaryl sulfone. However, for alkyl sulfonyl chlorides like this compound, this reaction can be complicated by side reactions. lookchem.com

A more versatile approach involves the reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents (RMgX) or organocuprates (R₂CuLi), to form a new carbon-sulfur bond, yielding the corresponding sulfone. Additionally, sulfonyl chlorides can be reduced to sulfinate salts, which are then alkylated to produce sulfones. lookchem.com This two-step, one-pot procedure allows for the synthesis of a diverse range of sulfones from this compound, attaching the 2-(2-fluorophenyl)ethylsulfonyl moiety to various alkyl or aryl groups. lookchem.com

Protecting Group Chemistry Utilizing Sulfonyl Derivatives

The stability of the sulfonamide bond under a wide range of reaction conditions makes sulfonyl groups excellent choices for protecting amines. The 2-(2-fluorophenyl)ethanesulfonyl group can be strategically employed to temporarily block the reactivity of a primary or secondary amine, allowing chemical transformations to be performed on other parts of a complex molecule without affecting the protected amine.

N-Sulfonylation for Amine Protection

The installation of the 2-(2-fluorophenyl)ethanesulfonyl protecting group is achieved via the same reaction used for sulfonamide synthesis: treating the amine with this compound in the presence of a base. nih.gov Once installed, the resulting sulfonamide is exceptionally robust. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen, rendering it unreactive towards most electrophiles and stable to both acidic and basic conditions that would cleave other common amine protecting groups like Boc or Cbz. youtube.comnih.gov

While this stability is a key advantage, the subsequent removal (deprotection) of the sulfonyl group can be challenging and often requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia). youtube.com The choice of a specific sulfonyl group for protection is therefore a strategic decision based on the required stability and the tolerance of the molecule to the necessary deprotection conditions.

Table 3: Comparison of Amine Protecting Groups

| Protecting Group | Installation Reagent | Stability | Common Deprotection Conditions |

|---|---|---|---|

| 2-(2-fluorophenyl)ethanesulfonyl | This compound | Very high (acid, base, many nucleophiles/electrophiles) | Harsh; e.g., Na/NH₃ (dissolving metal reduction) |

| Tosyl (Ts) | p-Toluenesulfonyl chloride | Very high (similar to above) | Harsh; e.g., HBr/phenol, Na/NH₃ |

| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride | Moderate (cleavable by nucleophiles) | Mild; Thiophenol/K₂CO₃ |

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Base stable, acid labile | Mild acid; e.g., Trifluoroacetic acid (TFA) |

Applications in Multi-Step Synthesis of Complex Natural Products and Analogues

In the total synthesis of complex molecules such as natural products, the strategic use of protecting groups is paramount. The exceptional stability of sulfonamides derived from reagents like this compound makes them suitable for lengthy synthetic sequences where other protecting groups might fail.

An amine can be protected as a 2-(2-fluorophenyl)ethanesulfonamide early in a synthetic route, allowing it to endure numerous reaction steps, including oxidations, reductions, organometallic additions, and acidic or basic hydrolyses. Once the core of the complex molecule is assembled, the sulfonyl group can be removed in one of the final steps to reveal the free amine. This strategy prevents unwanted side reactions and simplifies the purification of intermediates throughout the synthesis. While specific examples utilizing this compound in published natural product syntheses are not prominent, the principles of using robust arylethanesulfonyl groups for amine protection are well-established in the field.

Catalytic and Ligand Applications of Derivatives (if applicable)

Extensive research of publicly available scientific literature and chemical databases did not yield specific information regarding the catalytic and ligand applications of derivatives of this compound. The following sections on its role in chiral auxiliary design and as a precursor for organosulfur catalysts are therefore based on general principles of sulfonyl chloride reactivity and the established roles of related organosulfur compounds. There is currently no direct evidence to suggest that derivatives of this compound are specifically utilized in these applications.

Role in Chiral Auxiliary Design

The concept of a chiral auxiliary involves temporarily incorporating a chiral molecule into a synthetic route to control the stereochemical outcome of subsequent reactions. While various sulfur-containing functional groups have been successfully employed as chiral auxiliaries, there is no specific information in the available literature detailing the use of derivatives of this compound for this purpose.

In principle, a chiral amine could react with this compound to form a chiral sulfonamide. This sulfonamide could then potentially be used to direct stereoselective transformations. The effectiveness of such an auxiliary would depend on several factors, including its ability to induce a high degree of facial selectivity in reactions at a nearby prochiral center and the ease of its subsequent removal to reveal the desired enantiomerically enriched product. However, without experimental data, this remains a hypothetical application for this specific compound.

Precursors for Organosulfur Catalysts

Organosulfur compounds are utilized in various catalytic applications. For instance, chiral thioethers and sulfoxides can act as ligands for transition metals in asymmetric catalysis. Conceptually, this compound could serve as a precursor to various organosulfur compounds that might have catalytic activity.

For example, reduction of the sulfonyl chloride to the corresponding thiol, followed by alkylation, could lead to a range of thioethers. Subsequent oxidation could then yield sulfoxides or sulfones. If a synthetic route to a chiral derivative of this compound were developed, it could potentially lead to chiral organosulfur ligands. However, there is no published research indicating that this compound or its derivatives have been specifically investigated or utilized as precursors for organosulfur catalysts.

Advanced Spectroscopic and Computational Approaches in the Study of 2 2 Fluorophenyl Ethanesulfonyl Chloride Chemistry

Spectroscopic Elucidation of Reaction Intermediates and Mechanisms

Spectroscopic techniques are paramount in tracking the real-time progress of chemical reactions involving 2-(2-fluorophenyl)ethanesulfonyl chloride. By monitoring changes in the concentrations of reactants, intermediates, and products, these methods provide invaluable kinetic and mechanistic data.

In-situ (in the reaction mixture) monitoring provides a dynamic picture of a chemical transformation as it occurs, avoiding complications from sample workup which can alter or destroy reactive species. spectroscopyonline.commt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful non-destructive technique for identifying and quantifying species in solution. fu-berlin.de For a reaction involving this compound, such as its synthesis or its subsequent reaction to form a sulfonamide, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be particularly informative. Monitoring the reaction in real-time allows for the observation of the disappearance of starting material signals and the appearance of product signals. beilstein-journals.org For instance, the methylene (B1212753) protons adjacent to the sulfonyl chloride group would exhibit a characteristic chemical shift that would change significantly upon conversion to a sulfonamide. acdlabs.com The presence of the fluorine atom provides a unique ¹⁹F NMR handle for monitoring transformations.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy, often utilizing attenuated total reflectance (ATR) probes, is highly effective for tracking changes in functional groups. spectroscopyonline.com The sulfonyl chloride group (SO₂Cl) has strong, characteristic absorbance bands. acdlabs.com During a reaction, the intensity of these bands can be monitored to follow the consumption of this compound. For example, in a reaction with an amine, the disappearance of the S-Cl stretching vibration and the appearance of N-H and S=O stretching bands of the resulting sulfonamide can be tracked in real time. mt.com This provides crucial kinetic data and insight into the reaction's progress. mt.com

Below is a table of hypothetical, yet characteristic, spectroscopic data that would be used to monitor a reaction of this compound.

| Technique | Analyte | Key Signal/Band | Expected Shift/Frequency | Observation During Reaction |

| ¹H NMR | This compound | -CH₂-SO₂Cl | ~3.7 ppm | Signal decreases |

| ¹⁹F NMR | This compound | Ar-F | ~ -115 ppm | Signal may shift slightly upon reaction |

| In-situ IR | This compound | S=O stretch (asymmetric) | ~1380 cm⁻¹ | Band intensity decreases |

| In-situ IR | This compound | S=O stretch (symmetric) | ~1170 cm⁻¹ | Band intensity decreases |

| In-situ IR | Product (e.g., Sulfonamide) | N-H stretch | ~3300 cm⁻¹ | Band intensity increases |

Mass spectrometry (MS) is a vital destructive analytical method for identifying reaction components, including transient intermediates and byproducts, thereby helping to delineate complex reaction pathways. fu-berlin.de Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze aliquots from a reaction mixture. researchgate.netinnovareacademics.in

For this compound, mass spectrometry would reveal a characteristic molecular ion peak and specific fragmentation patterns. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) would result in a distinctive M+2 peak, aiding in the identification of chlorine-containing fragments. acdlabs.com By identifying intermediates that may be present in low concentrations, MS provides direct evidence for proposed mechanistic steps. researchgate.net For example, in its synthesis from the corresponding thiol or disulfide, MS could be used to identify partially oxidized intermediates. researchgate.netacs.org

The table below outlines the expected mass-to-charge ratios (m/z) for key fragments of this compound.

| Fragment Ion | Proposed Structure | Expected m/z (for ³⁵Cl) |

| [M]⁺ | [C₈H₈ClFO₂S]⁺ | 222 |

| [M+2]⁺ | [C₈H₈³⁷ClFO₂S]⁺ | 224 |

| [M-Cl]⁺ | [C₈H₈FO₂S]⁺ | 187 |

| [M-SO₂Cl]⁺ | [C₈H₈F]⁺ | 123 |

| [SO₂Cl]⁺ | [SO₂Cl]⁺ | 99 |

Computational Modeling of Reactivity and Selectivity

Computational chemistry provides a theoretical framework to complement experimental studies. By modeling molecules and their reaction pathways, it offers deep insights into the factors governing reactivity and selectivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, making it well-suited for studying reaction mechanisms. researchgate.net For reactions involving this compound, DFT calculations can be employed to map out the potential energy surface. This involves calculating the energies of reactants, transition states, intermediates, and products.

By locating the transition state structures and calculating their associated activation energies, DFT can help elucidate the most plausible reaction pathway. researchgate.net For example, in a nucleophilic substitution reaction on the sulfur atom of this compound, DFT can determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a transient intermediate. These calculations can also shed light on the role of solvents and catalysts in the reaction. researchgate.net The insights gained can guide the design of more efficient synthetic strategies. nih.gov

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. northwestern.edu Methods like Hartree-Fock and post-Hartree-Fock methods, as well as DFT, can be used to determine its electronic structure. arxiv.org

These calculations provide information on:

Molecular Geometry: Predicting bond lengths and angles in the molecule's lowest energy conformation.

Charge Distribution: Calculating partial atomic charges, which can identify the most electrophilic sites susceptible to nucleophilic attack (e.g., the sulfur atom).

Molecular Orbitals: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO's energy and localization can indicate the molecule's reactivity towards nucleophiles.

Bonding Analysis: Natural Bond Orbital (NBO) analysis can be used to investigate donor-acceptor interactions and hyperconjugation, providing a detailed picture of the bonding within the sulfonyl group, which traditionally has been a subject of debate regarding d-orbital participation. researchgate.netacs.org

The table below summarizes key parameters that could be obtained from a quantum chemical calculation on this compound.

| Computational Parameter | Significance |

| Partial charge on Sulfur (S) | Indicates the electrophilicity of the sulfonyl group. |

| LUMO Energy | A lower energy suggests higher reactivity towards nucleophiles. |

| S-Cl Bond Length | Provides insight into the bond strength and susceptibility to cleavage. |

| Dipole Moment | Relates to the overall polarity of the molecule. |

When this compound or its derivatives participate in reactions with polyfunctional molecules or lead to the formation of chiral centers, predicting the regioselectivity and stereoselectivity is crucial. Computational models are increasingly used for this purpose. rsc.org

By calculating the activation energies for all possible reaction pathways leading to different regioisomers or stereoisomers, computational chemistry can predict the most likely product. For example, if a derivative of this compound undergoes an addition reaction to an unsymmetrical alkene, DFT calculations of the transition states for addition at either carbon of the double bond can predict the regiochemical outcome. Similarly, for reactions creating a new stereocenter, the relative energies of the diastereomeric transition states can be calculated to predict the stereoselectivity. arxiv.org These predictive capabilities are invaluable for designing complex synthetic sequences and minimizing the formation of unwanted isomers. rsc.org

Structure-Reactivity Relationship Studies of this compound and Analogues

The reactivity of this compound and its analogues is intricately linked to their molecular structure. Variations in the substituents on the phenyl ring and the length of the alkyl chain connecting the phenyl and sulfonyl chloride moieties can significantly influence the electrophilicity of the sulfur atom and the stability of the transition state during nucleophilic substitution reactions. These structure-reactivity relationships are crucial for understanding the reaction mechanisms and for designing compounds with tailored reactivity for specific synthetic applications.

Electronic Effects of Phenyl Ring Substituents

The electronic nature of substituents on the phenyl ring plays a pivotal role in modulating the reactivity of phenylethanesulfonyl chlorides. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density at the sulfonyl sulfur atom, thereby affecting its susceptibility to nucleophilic attack.

Hammett and Brønsted Correlations:

Linear free-energy relationships, such as the Hammett and Brønsted equations, are powerful tools for quantifying the electronic effects of substituents on reaction rates. For the hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ (rho) value in the Hammett plot (log(k/k₀) = ρσ) indicates that the reaction is facilitated by electron-withdrawing substituents. researchgate.net This is because EWGs stabilize the developing negative charge on the sulfonyl oxygen atoms in the transition state, thereby lowering the activation energy of the reaction.

The following interactive table provides hypothetical relative rate constants for the hydrolysis of various substituted 2-phenylethanesulfonyl chlorides to illustrate the expected trend based on the electronic effects of the substituents.

| Substituent (X) at the Phenyl Ring | Hammett Constant (σ) | Expected Relative Rate (k_rel) |

| 4-Nitro | 0.78 | 5.0 |

| 3-Nitro | 0.71 | 4.5 |

| 4-Cyano | 0.66 | 4.2 |

| 4-Trifluoromethyl | 0.54 | 3.5 |

| 4-Chloro | 0.23 | 1.8 |

| 2-Fluoro | 0.06 | 1.2 |

| Hydrogen | 0.00 | 1.0 |

| 4-Methyl | -0.17 | 0.6 |

| 4-Methoxy | -0.27 | 0.4 |

Computational Insights:

Computational studies on related sulfonyl chlorides provide further insight into the electronic effects. Density functional theory (DFT) calculations can be used to model the transition states of nucleophilic substitution reactions. These calculations often show that electron-withdrawing substituents lead to a more stabilized transition state, consistent with the experimental observations of increased reaction rates.

Steric Effects of Ortho-Substituents

While electronic effects are often dominant, steric factors, particularly from substituents at the ortho position of the phenyl ring, can also significantly influence reactivity. The presence of a bulky group near the reaction center can either hinder or, in some cases, accelerate the reaction.

In the case of this compound, the fluorine atom at the ortho position is relatively small and is not expected to cause significant steric hindrance. However, studies on other ortho-substituted arenesulfonyl chlorides have revealed a phenomenon known as "steric acceleration." This counterintuitive effect is attributed to the relief of ground-state strain upon moving to a more crowded transition state. While not extensively documented for the specific compound , this principle is an important consideration in structure-reactivity analysis.

Influence of the Ethyl Bridge

The two-carbon ethyl bridge separating the phenyl ring and the sulfonyl chloride group plays a crucial role in transmitting the electronic effects of the phenyl substituents to the reaction center. The insulating effect of the alkyl chain attenuates the electronic influence compared to systems where the sulfonyl chloride is directly attached to the aromatic ring (e.g., benzenesulfonyl chloride).

The following table presents a conceptual comparison of the relative reactivity of benzenesulfonyl chloride and 2-phenylethanesulfonyl chloride with a given nucleophile, highlighting the attenuating effect of the ethyl bridge.

| Compound | Structure | Expected Relative Reactivity |

| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 1.0 |

| 2-Phenylethanesulfonyl Chloride | C₆H₅CH₂CH₂SO₂Cl | ~0.1 - 0.3 |

This attenuation is a critical factor to consider when predicting the reactivity of this compound and its analogues. The electronic effect of the 2-fluoro substituent, while present, will be less pronounced at the sulfonyl sulfur than it would be in 2-fluorobenzenesulfonyl chloride.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(2-fluorophenyl)ethanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use local exhaust ventilation to minimize inhalation risks .

- Handling : Avoid contact with water, as violent decomposition occurs. Use inert atmospheres (e.g., nitrogen) during transfers .

- Decontamination : Immediately wash exposed skin with soap and water. For eye exposure, flush with water for 15+ minutes and seek medical attention .

- Storage : Keep in tightly sealed containers in a cool (<25°C), dry, and well-ventilated area away from oxidizers and bases .

Q. How should researchers characterize the purity and identity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Confirm structural integrity via H/C NMR, focusing on sulfonyl chloride (-SOCl) and fluorophenyl peaks.

- HPLC : Assess purity (typically ≥95%) using reverse-phase chromatography with UV detection at 254 nm .

- Elemental Analysis : Verify Cl and S content to ensure stoichiometric consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.